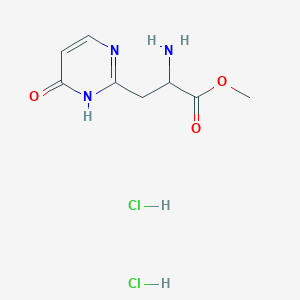

Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MAP, and it is a derivative of uracil, which is a nucleobase found in RNA. MAP has been synthesized using various methods, and it has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- EN300-6738005 has demonstrated antiviral potential. For instance:

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , showed potent antiviral effects against Coxsackie B4 virus .

- Compounds derived from EN300-6738005, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibited anti-inflammatory and analgesic activities, surpassing indomethacin and celecoxib in certain aspects .

- EN300-6738005 is part of a novel method for “skeletal editing” of organic molecules by nitrogen atom deletion. This elegant approach was developed by Prof. Levin and colleagues, providing a unique avenue for molecular modification .

- The indole scaffold, present in EN300-6738005, has been associated with diverse biological activities. These include antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .

Antiviral Activity

Anti-Inflammatory and Analgesic Properties

Skeletal Editing by Nitrogen Atom Deletion

Biological Applications Beyond Antivirals

Potential in Food Industry Techniques

Mecanismo De Acción

Mode of Action

It is known that many pyrimidine derivatives interact with their targets through a chemoselective aniline–chloropyrimidine coupling in a competing electrophilic environment . This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to play a role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Result of Action

Many pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that en300-6738005 may also have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.2ClH/c1-14-8(13)5(9)4-6-10-3-2-7(12)11-6;;/h2-3,5H,4,9H2,1H3,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVWQQZZWPUAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CC(=O)N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/no-structure.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418122.png)

![7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2418124.png)